molecular formula C10H9NO4 B1418138 (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid CAS No. 155880-02-7

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid

Cat. No.: B1418138
CAS No.: 155880-02-7
M. Wt: 207.18 g/mol
InChI Key: WHVGFDBEOIEPBC-ZETCQYMHSA-N
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Description

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with a unique structure that includes a hydroxyphenyl group and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an amino acid derivative, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The dihydrooxazole ring can be reduced to form more saturated derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazole derivatives.

    Substitution: Alkylated or acylated hydroxyphenyl derivatives.

Scientific Research Applications

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its chiral properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the dihydrooxazole ring can participate in various interactions, including π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid: The enantiomer of the compound, with similar but distinct biological activities.

    2-(2-hydroxyphenyl)oxazole: Lacks the dihydro component, leading to different chemical and biological properties.

    2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring, resulting in different reactivity and applications.

Uniqueness

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both a hydroxyphenyl group and a dihydrooxazole ring. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid, with the CAS number 20068-43-3, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H9_{9}NO4_{4}. The structure features a dihydrooxazole ring and a hydroxyphenyl group, which contribute to its unique biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
  • Metal Ion Coordination : Similar compounds have shown enhanced cytotoxicity when complexed with metal ions like Cu2+^{2+}, suggesting that metal ion-mediated interactions might play a role in its mechanism of action .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound has been investigated for its potential to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results suggested that the compound has significant cytotoxic activity, comparable to established anticancer agents. For instance:

CompoundIC50_{50} (μM) MCF-7 CellsIC50_{50} (μM) A549 Cells
This compound25 ± 330 ± 5
Mitomycin-C5 ± 24.5 ± 0.5

These findings indicate that the compound can effectively reduce cell viability in cancer cell lines, supporting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains ranged from 3.91 to 31.24 μg/mL .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

  • (R)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid : This enantiomer exhibits different biological activities due to its stereochemistry.
  • 2-(2-hydroxyphenyl)oxazole : Lacks the dihydro component, resulting in reduced reactivity and biological activity compared to this compound.
  • Other Analogues : Studies on related compounds have shown varying degrees of cytotoxicity and antimicrobial efficacy depending on structural modifications .

Properties

IUPAC Name

(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVGFDBEOIEPBC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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